molecular formula C14H15N B3060721 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline CAS No. 7092-81-1

7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline

Cat. No.: B3060721
CAS No.: 7092-81-1
M. Wt: 197.27 g/mol
InChI Key: QPDYCRJIHVDOAD-UHFFFAOYSA-N
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Description

7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline is an organic compound with the molecular formula C14H15N It is a heterocyclic compound that features a quinoline core fused with a cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cycloheptanone and aniline derivatives, which undergo a series of condensation and cyclization reactions to form the desired product. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline core, enhancing their chemical and biological properties.

Scientific Research Applications

7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline: Similar in structure but contains a quinoxaline ring instead of a quinoline ring.

    2,11-Dichloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline: Contains additional chlorine substituents, which can alter its chemical and biological properties.

    7,8,9,10-Tetrahydro-6H-cyclohepta[b]naphthalene: Features a naphthalene ring instead of a quinoline ring.

Uniqueness

7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline is unique due to its specific quinoline-cycloheptane fusion, which imparts distinct chemical reactivity and potential biological activities. Its structural framework allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-2-6-11-10-12-7-4-5-9-14(12)15-13(11)8-3-1/h4-5,7,9-10H,1-3,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDYCRJIHVDOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC3=CC=CC=C3N=C2CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395564
Record name 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818998
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7092-81-1
Record name 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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